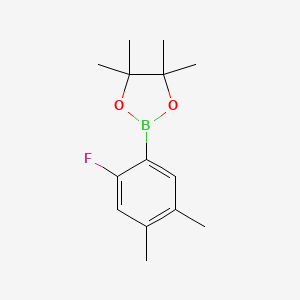
2-氟-4,5-二甲基苯硼酸,频哪醇酯
描述
2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
在药物研究中,该化合物因其在药物发现和开发中的潜力而被利用。 其硼酸部分对于合成各种药物具有特别重要的价值,特别是在创建蛋白酶抑制剂方面,这些抑制剂对于治疗艾滋病毒/艾滋病和丙型肝炎等疾病至关重要 。该化合物能够进行交叉偶联反应,使其成为合成复杂有机分子的通用中间体。
材料科学
2-氟-4,5-二甲基苯硼酸,频哪醇酯: 由于其能够形成自组装结构,因此在材料科学领域有应用。 这些结构可用于创建具有特定功能的新型材料,例如传感器、催化剂或电子设备中的组件。硼酸酯基团在与其他分子形成稳定的复合物中起着关键作用,这对于开发新材料至关重要。
有机合成
该化合物是有机合成中宝贵的构建模块。 它参与铃木-宫浦偶联反应,这对形成碳-碳键至关重要。这种反应被广泛用于构建联芳基化合物,联芳基化合物是许多有机分子(包括药物和农用化学品)的核心结构。
催化
在催化中,2-氟-4,5-二甲基苯硼酸,频哪醇酯可以作为催化剂或催化剂配体。 它可以促进各种化学反应,包括那些形成碳-氮键的反应,这些反应在创建用于许多药物和农用化学品的胺中是基础的 .
蛋白质组学研究
该化合物在蛋白质组学研究中也很重要。它可以用来修饰肽和蛋白质,这对理解蛋白质功能和相互作用至关重要。 这种修饰可以帮助识别潜在的药物靶点并了解疾病机制 .
分析化学
在分析化学中,硼酸被用作分子识别元件。 它们可以选择性地与糖结合,这在开发用于血糖监测的传感器中很有用,这对于糖尿病管理至关重要 。这种特定的化合物,由于其氟取代,可以提高此类传感器的选择性和灵敏度。
作用机制
Target of Action
Boronic esters, in general, are known to be used in suzuki-miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
The 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, like other boronic esters, is involved in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters, including 2-fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is influenced by the ph of the environment .
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to its role in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This leads to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is considerably accelerated at physiological pH .
属性
IUPAC Name |
2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCKKPTOQUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675037 | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-75-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


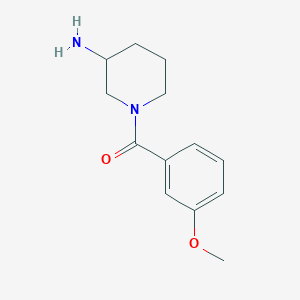
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1465699.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)
![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)

![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)
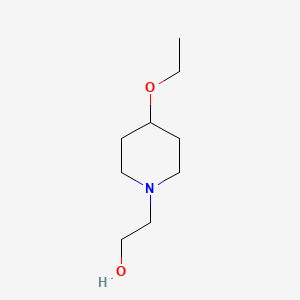
![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)


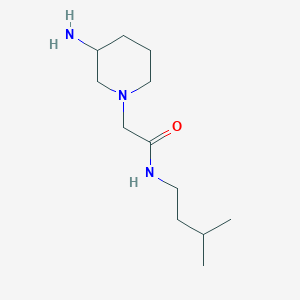
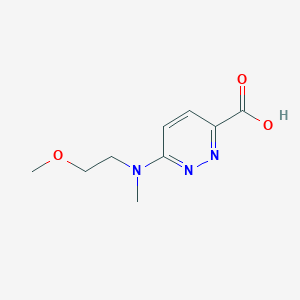
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
